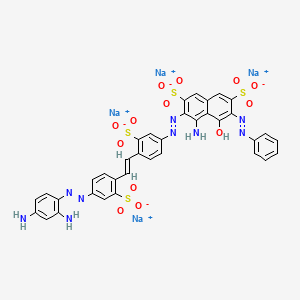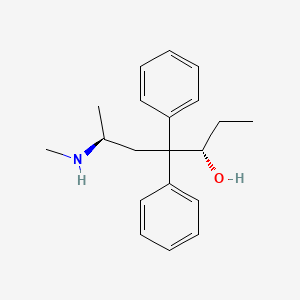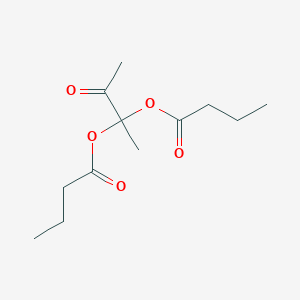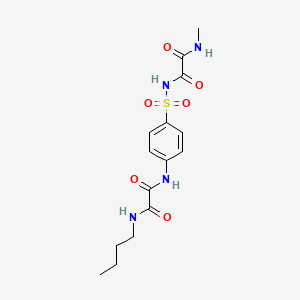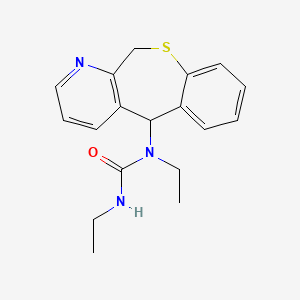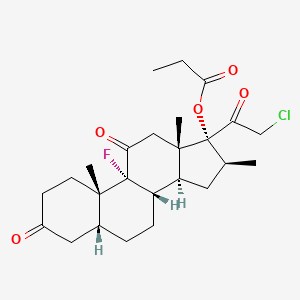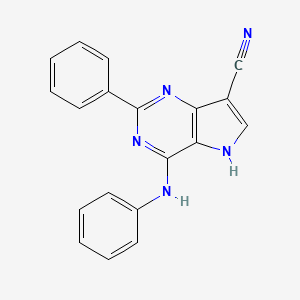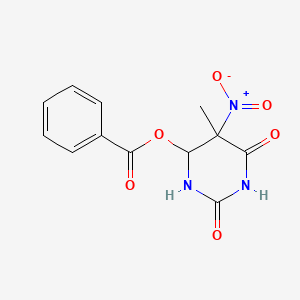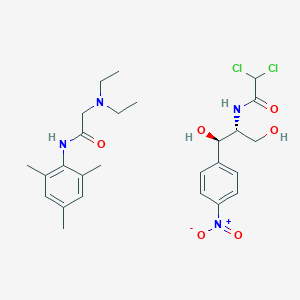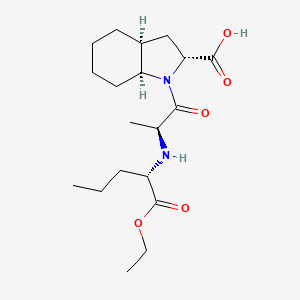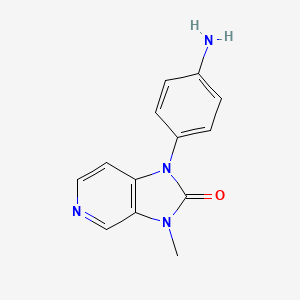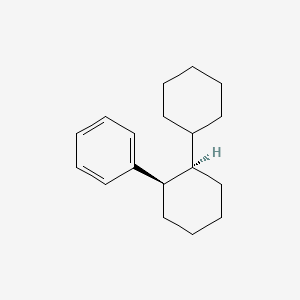
cis-1-Cyclohexyl-2-phenylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Cyclohexyl-2-phenylcyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring with a cyclohexyl group and a phenyl group attached to adjacent carbon atoms in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Cyclohexyl-2-phenylcyclohexane typically involves the hydrogenation of 1-phenyl-1-cyclohexene in the presence of a suitable catalyst. The reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation and achieve the desired cis configuration. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported metal catalysts to achieve high efficiency and yield. The reaction conditions are optimized to maintain the cis configuration and minimize the formation of trans isomers.
Análisis De Reacciones Químicas
Types of Reactions
cis-1-Cyclohexyl-2-phenylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanes.
Aplicaciones Científicas De Investigación
cis-1-Cyclohexyl-2-phenylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying conformational analysis and stereochemistry of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of cis-1-Cyclohexyl-2-phenylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
cis-1,2-Dimethylcyclohexane: Another disubstituted cyclohexane with two methyl groups in a cis configuration.
cis-1,2-Diphenylcyclohexane: Features two phenyl groups in a cis configuration on the cyclohexane ring.
Uniqueness
cis-1-Cyclohexyl-2-phenylcyclohexane is unique due to the presence of both a cyclohexyl and a phenyl group, which imparts distinct steric and electronic properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Número CAS |
24593-63-3 |
|---|---|
Fórmula molecular |
C18H26 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
[(1R,2R)-2-cyclohexylcyclohexyl]benzene |
InChI |
InChI=1S/C18H26/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1,3-4,9-10,16-18H,2,5-8,11-14H2/t17-,18+/m0/s1 |
Clave InChI |
GRUVCWARGMPRCV-ZWKOTPCHSA-N |
SMILES isomérico |
C1CCC(CC1)[C@H]2CCCC[C@H]2C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)C2CCCCC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


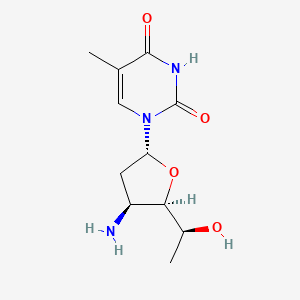
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
